METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE
Description
METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE is a chiral methyl ester derivative featuring:
- A phenyl group at the third carbon of the propanoate backbone.
- A (3-methylbutyl)carbamoyl-substituted amino group at the second carbon in the (2S)-configuration.
Properties
IUPAC Name |
methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)9-10-17-16(20)18-14(15(19)21-3)11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H2,17,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPDSHIRMVEGL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a phenylalanine derivative with a carbamoyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the phenyl ring, amino group modifications, and ester configurations. These variations significantly influence molecular weight, polarity, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Analogs with trifluoromethyl () or halogen substituents () exhibit increased polarity and lower pKa (~6.89 in ), enhancing solubility in polar solvents compared to the target compound’s phenyl group .
- Lipophilicity: The target compound’s 3-methylbutyl chain likely increases logP compared to analogs with smaller substituents (e.g., methyl or hydroxy groups in ).
- Steric Effects: Bulky substituents (e.g., biphenyl in ) may hinder binding to protein targets, as seen in bioactivity clustering studies ().
Bioactivity and Mode of Action
highlights that compounds with similar structural motifs cluster into groups with shared bioactivity profiles and protein target interactions. For example:
- Carbamoyl-Urea Linkage: This moiety in the target compound may mimic peptide bonds, enabling interactions with proteases or kinases, akin to analogs with trifluoromethylphenyl groups () .
- Aromatic Substitutions: Halogenated phenyl rings () often enhance binding affinity to hydrophobic pockets in enzymes, whereas polar groups (e.g., hydroxy in ) may reduce membrane permeability .
Table 2: Inferred Bioactivity Based on Structural Analogies
Biological Activity
Methyl (2S)-2-{[(3-methylbutyl)carbamoyl]amino}-3-phenylpropanoate, also known as MHPAP, is a compound of interest due to its potential biological activities, particularly in the modulation of inflammatory responses. This article reviews the biological activity of MHPAP, focusing on its mechanisms of action, efficacy in inhibiting cytokines, and potential therapeutic applications.
Chemical Structure and Properties
MHPAP is classified as a phenolic amide ester with the following molecular formula:
- Chemical Formula : C13H19N1O2
- Molecular Weight : 219.30 g/mol
The structure is characterized by a carbamoyl group attached to a phenylpropanoate backbone, which is crucial for its biological interactions.
Research indicates that MHPAP exhibits significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The compound's mechanism involves:
- Inhibition of Cytokine Production : MHPAP effectively inhibits the production of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells. In vitro studies demonstrated that MHPAP significantly reduced these cytokines' levels with IC50 values of 0.85 µM for IL-6 and 0.87 µM for IL-1β .
- NF-κB Pathway Inhibition : The compound was found to inhibit phosphorylation of NF-κB p65, a critical transcription factor involved in the inflammatory response. This inhibition suggests that MHPAP may act upstream in the inflammatory signaling cascade .
Research Findings and Case Studies
Several studies have explored the biological activity of MHPAP, providing insights into its potential therapeutic applications:
- Cytokine Inhibition in THP-1 Cells :
- Comparison with Non-Ester Forms :
-
Potential Therapeutic Applications :
- Given its ability to modulate inflammatory responses, MHPAP shows promise as a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Cytokine Inhibition by MHPAP
| Cytokine | IC50 (µM) | Effectiveness |
|---|---|---|
| IL-6 | 0.85 | High |
| IL-1β | 0.87 | High |
| IL-8 | 1.58 | Moderate |
| TNF-α | 1.22 | Moderate |
Table 2: Comparison of Cell Permeability
| Compound | Cell Permeability | Cytokine Inhibition |
|---|---|---|
| MHPAP | High | Significant |
| NEF | Low | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
